3,4-Difluoro-3',4'-dimethylbenzophenone
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Overview
Description
3,4-Difluoro-3',4'-dimethylbenzophenone is an organic compound with the molecular formula C15H12F2O It is a ketone derivative characterized by the presence of two fluorine atoms and two methyl groups on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-3',4'-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include:
Temperature: Typically around 0-5°C initially, then allowed to warm to room temperature.
Solvent: Commonly used solvents include dichloromethane (DCM) or chloroform.
Reaction Time: The reaction is usually complete within a few hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-3',4'-dimethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms (fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3,4-Difluoro-3',4'-dimethylbenzophenone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-3',4'-dimethylbenzophenone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Difluorophenyl)(3,5-dimethylphenyl)methanone
- (3,5-Difluorophenyl)(3,4-dimethylphenyl)methanone
- (3,4-Difluorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Uniqueness
3,4-Difluoro-3',4'-dimethylbenzophenone is unique due to the specific positioning of the fluorine and methyl groups on the phenyl rings. This arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16)14(17)8-12/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLQXTUAGNBOLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342655 |
Source
|
Record name | (3,4-Difluorophenyl)(3,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518993-32-3 |
Source
|
Record name | (3,4-Difluorophenyl)(3,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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